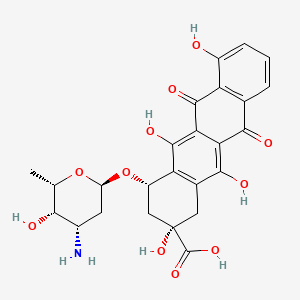![molecular formula C16H13N5O B12643681 [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol is a complex organic compound that features a unique combination of indazole, triazole, and phenylmethanol moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the formation of the indazole and triazole rings followed by their coupling with a phenylmethanol derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the triazole or indazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique properties may enhance the performance and functionality of various industrial applications.
Mécanisme D'action
The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole and triazole derivatives, such as:
- [1H-indazol-3-yl]methanol
- [4-(1H-indazol-3-yl)phenyl]methanol
- [4-(1H-triazol-1-yl)phenyl]methanol
Uniqueness
What sets [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol apart is its combination of both indazole and triazole rings within a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H13N5O |
|---|---|
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol |
InChI |
InChI=1S/C16H13N5O/c22-10-11-5-7-12(8-6-11)21-9-15(18-20-21)16-13-3-1-2-4-14(13)17-19-16/h1-9,22H,10H2,(H,17,19) |
Clé InChI |
VXSLSSHBFWNABW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


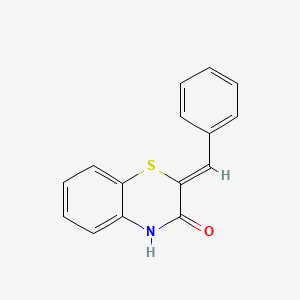
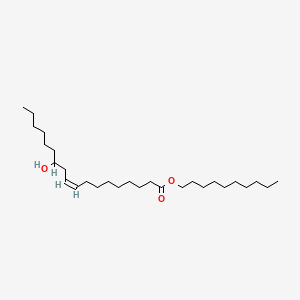
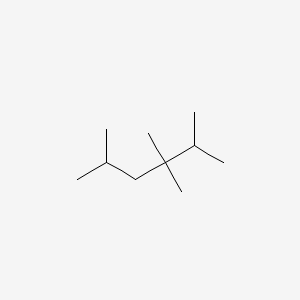
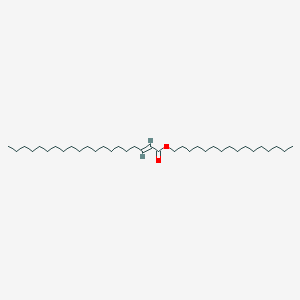

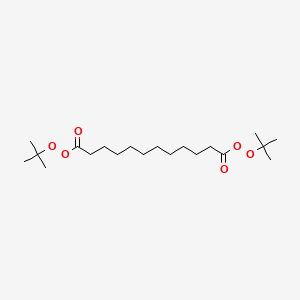


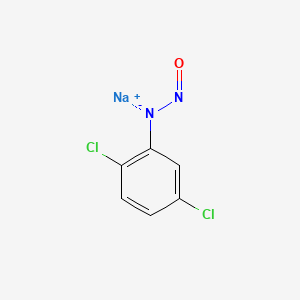


![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)

